Cas no 2171999-50-9 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid
- 2171999-50-9
- EN300-1501346
-
- インチ: 1S/C26H32N2O6/c1-4-26(16-33-3,24(30)31)28-23(29)14-13-17(2)27-25(32)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,4,13-16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: WJNPMDSALRPYJY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)CCC(NC(C(=O)O)(COC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 468.22603674g/mol
- どういたいしつりょう: 468.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 114Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1501346-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1501346-2500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1501346-5000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1501346-250mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1501346-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1501346-500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1501346-50mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1501346-1000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1501346-10000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |
2171999-50-9 | 10000mg |
$14487.0 | 2023-09-27 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acidに関する追加情報
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2171999-50-9, commonly referred to as 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and biochemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamido chain, and a methoxymethylbutanoic acid moiety. The combination of these functional groups makes it a versatile building block in organic synthesis and peptide chemistry.
Recent advancements in chemical synthesis have highlighted the importance of Fmoc groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). In the context of this compound, the Fmoc group plays a crucial role in protecting the amino group during the synthesis process, ensuring high yields and purity of the final product.
The pentanamido chain in this compound adds flexibility and functionality to the molecule, enabling it to participate in various chemical reactions. The pentanamido group can act as a linker in bioconjugation reactions, facilitating the attachment of other molecules such as drugs, imaging agents, or biomolecules like proteins and nucleic acids. This property has made it a valuable tool in drug delivery systems and diagnostic applications.
The methoxymethylbutanoic acid moiety introduces additional functional groups that enhance the molecule's reactivity and compatibility with other chemical systems. The methoxy group provides electron-donating properties, which can influence the reactivity of the molecule in various chemical transformations. Additionally, the butanoic acid group can participate in esterification or amidation reactions, further expanding the versatility of this compound.
Recent studies have explored the use of this compound in the development of novel therapeutic agents. For instance, researchers have investigated its potential as a precursor for peptide-based drugs targeting specific disease pathways. The ability to precisely control the synthesis and modification of this compound has opened new avenues for personalized medicine and targeted drug delivery.
In terms of synthesis, this compound is typically prepared through multi-step reactions involving nucleophilic substitutions, amide bond formations, and protection/deprotection strategies. The synthesis process requires meticulous control over reaction conditions to ensure high purity and structural integrity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process, reducing reaction times and improving yields.
The application of this compound extends beyond traditional chemical synthesis. Its unique structure makes it an excellent candidate for use in materials science, particularly in the development of advanced polymers and biomaterials. Researchers have explored its potential as a monomer for synthesizing biocompatible polymers with tailored properties for medical applications such as tissue engineering and drug delivery systems.
Moreover, this compound has shown promise in analytical chemistry as a chiral resolving agent. Its chiral centers can be exploited to separate enantiomers during chromatographic separations, making it a valuable tool in enantioselective analysis and purification processes.
In conclusion, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid (CAS No. 2171999-50-9) is a multifaceted organic molecule with wide-ranging applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as an essential component in modern chemical research and industrial processes.
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